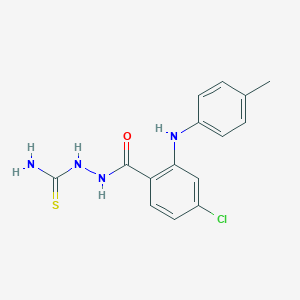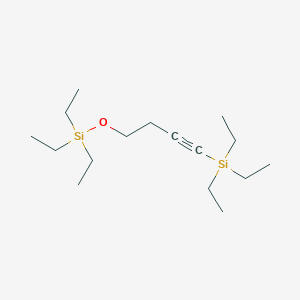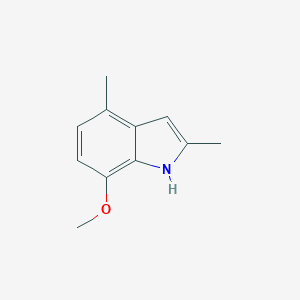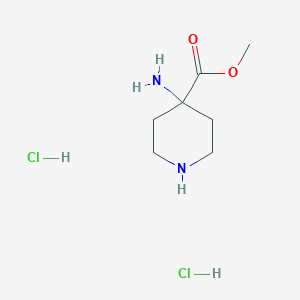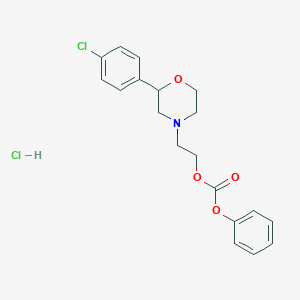
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride, commonly known as dorzolamide, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It works by reducing the amount of fluid in the eye, which helps to lower intraocular pressure.
Wirkmechanismus
Dorzolamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the amount of aqueous humor produced, dorzolamide helps to lower intraocular pressure.
Biochemische Und Physiologische Effekte
In addition to its effects on intraocular pressure, dorzolamide has been shown to have other biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may have implications for the treatment of conditions such as Alzheimer's disease. Dorzolamide has also been shown to have anticonvulsant effects, which may make it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Dorzolamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, dorzolamide has limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its effects may be influenced by factors such as pH and temperature, which may make it difficult to control in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on dorzolamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Dorzolamide has been shown to have antitumor effects in vitro, and further research is needed to determine its potential as a cancer treatment. Additionally, further research is needed to better understand the mechanisms underlying the anticonvulsant effects of dorzolamide, which may have implications for the treatment of epilepsy.
Synthesemethoden
Dorzolamide is synthesized by reacting 4-chlorobenzene sulfonamide with 2-(2-aminoethyl)morpholine in the presence of a base, followed by the reaction with phenyl chloroformate. The resulting compound is then treated with hydrochloric acid to obtain dorzolamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Dorzolamide has been extensively studied for its use in the treatment of glaucoma and ocular hypertension. It has been shown to effectively lower intraocular pressure in both animal and human studies. In addition, dorzolamide has been studied for its potential use in the treatment of other conditions, such as epilepsy, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
185759-05-1 |
|---|---|
Produktname |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
Molekularformel |
C19H21Cl2NO4 |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO4.ClH/c20-16-8-6-15(7-9-16)18-14-21(10-12-23-18)11-13-24-19(22)25-17-4-2-1-3-5-17;/h1-9,18H,10-14H2;1H |
InChI-Schlüssel |
DHJXWMJHLPBQHL-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Synonyme |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



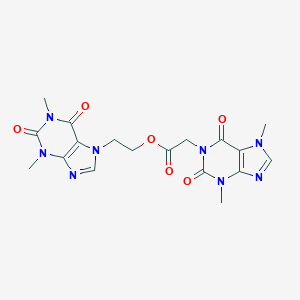

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
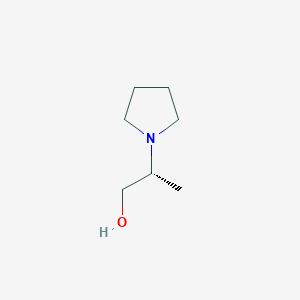
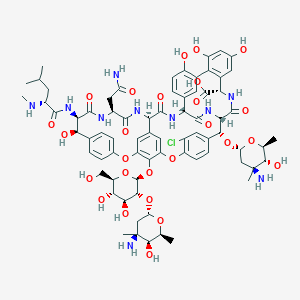
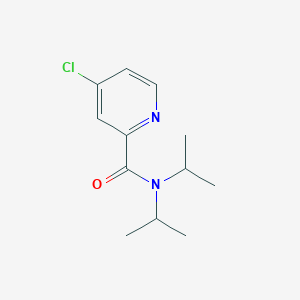
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
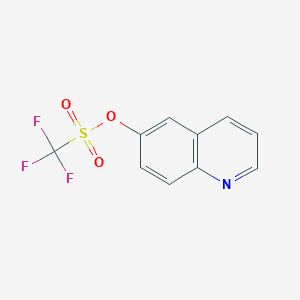
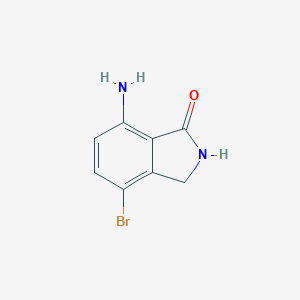
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
